Increased Lipophilicity (XLogP3) Relative to Pyridine- and Ethoxy-Containing Analogs
The p-tolyloxy compound displays a computed XLogP3 of 2.2 [1], which is 1.5 log units higher than the pyridin-3-yl analog (XLogP3 0.7) [2] and 1.8 log units higher than the 2-ethoxy analog (XLogP3 0.4) [3]. This difference indicates substantially greater partitioning into lipid membranes and potentially higher passive permeability across biological barriers.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | Pyridin-3-yl analog: XLogP3 = 0.7; 2-Ethoxy analog: XLogP3 = 0.4 |
| Quantified Difference | +1.5 log units vs. pyridin-3-yl analog; +1.8 log units vs. 2-ethoxy analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity favors passive membrane permeation, which may be critical for intracellular target engagement or CNS exposure in cell-based assays.
- [1] PubChem Compound Summary CID 91627469, 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethanone, accessed 2026-04-29. View Source
- [2] PubChem Compound Summary CID 91627508, 1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone, accessed 2026-04-29. View Source
- [3] PubChem Compound Summary CID 91627464, 2-Ethoxy-1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone, accessed 2026-04-29. View Source
